

# N-Demethyl Lincomycin Hydrochloride CAS number and molecular weight

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Compound of Interest

N-Demethyl Lincomycin
Hydrochloride

Cat. No.:

B565797

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# An In-depth Technical Guide to N-Demethyl Lincomycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **N-Demethyl Lincomycin Hydrochloride**, a key impurity and biosynthetic precursor of the lincosamide antibiotic,
Lincomycin. This document details its fundamental chemical properties, mechanism of action,
and relevant experimental protocols. Quantitative data is presented in structured tables for
clarity, and key molecular interactions and experimental workflows are visualized through
detailed diagrams. This guide is intended to be a valuable resource for researchers and
professionals engaged in the study and development of antibiotics.

### **Chemical and Physical Properties**

**N-Demethyl Lincomycin Hydrochloride** is the hydrochloride salt of N-Demethyl Lincomycin. It is recognized as a significant impurity in the production of Lincomycin, an antibiotic produced by Streptomyces lincolnensis[1]. Understanding its properties is crucial for quality control and further research into lincosamide antibiotics.



Property	Value	Reference
CAS Number	14600-41-0	[1]
Molecular Formula	C17H33CIN2O6S	[1]
Molecular Weight	428.97 g/mol	[1]
Appearance	White to Off-white Solid	
Solubility	Soluble in DMSO, Methanol, Water	
Storage Temperature	-20°C	_

## Mechanism of Action: Inhibition of Bacterial Protein Synthesis

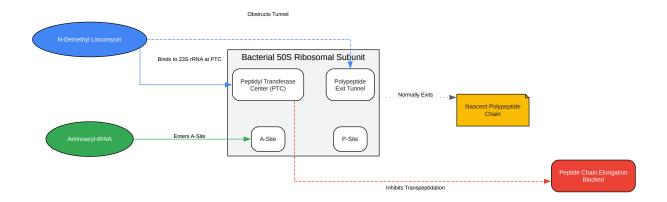
N-Demethyl Lincomycin, like its parent compound Lincomycin, exerts its antibacterial effect by inhibiting bacterial protein synthesis[1]. This mechanism is highly specific to the bacterial ribosome, making it an effective antimicrobial agent.

The primary target is the 50S ribosomal subunit. By binding to a specific site on the 23S ribosomal RNA (rRNA) within this subunit, N-Demethyl Lincomycin interferes with the peptidyl transferase center. This binding action physically obstructs the ribosomal exit tunnel, preventing the elongation of newly synthesized polypeptide chains and ultimately halting protein production. This cessation of protein synthesis is bacteriostatic, meaning it inhibits bacterial growth and replication, allowing the host's immune system to clear the infection.

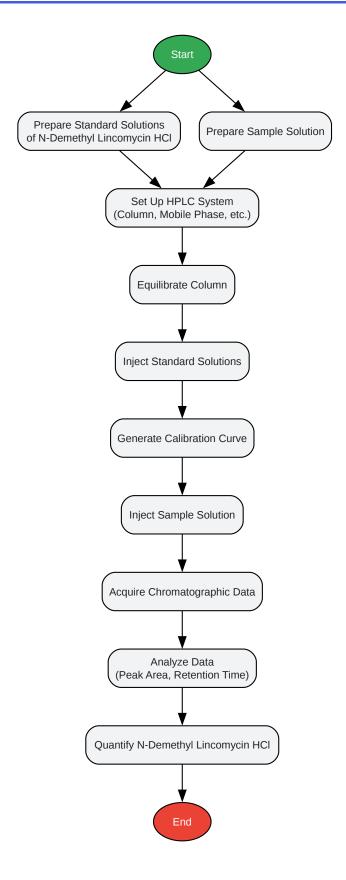
Key nucleotide residues within the 23S rRNA that are crucial for the binding of lincosamides include A2058, A2059, G2505, and C2611. The interaction with these specific sites explains the shared mechanism of action and cross-resistance with macrolide and streptogramin B antibiotics (MLSB resistance), which often involves methylation of A2058.

Below is a diagram illustrating the signaling pathway of protein synthesis inhibition by N-Demethyl Lincomycin.









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### References

- 1. bocsci.com [bocsci.com]
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